molecular formula C20H20F3N3O3S B2496592 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252841-13-6

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2496592
CAS No.: 1252841-13-6
M. Wt: 439.45
InChI Key: FQEYKHJCDQURML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-methylbutyl chain at position 3 and two oxo groups at positions 2 and 3. The acetamide moiety is linked to a 2-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-12(2)7-9-25-18(28)17-15(8-10-30-17)26(19(25)29)11-16(27)24-14-6-4-3-5-13(14)20(21,22)23/h3-6,8,10,12,17H,7,9,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOAASCYSGEIF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide , with CAS number 1252841-13-6 , is a complex organic molecule characterized by its thieno[3,2-d]pyrimidine core structure. This compound has garnered interest due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C20_{20}H21_{21}F3_{3}N3_{3}O3_{3}S
  • Molecular Weight : 440.5 g/mol
PropertyValue
Molecular FormulaC20_{20}H21_{21}F3_{3}N3_{3}O3_{3}S
Molecular Weight440.5 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. The following sections summarize key findings related to its biological activity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory and infectious processes. For example, it has shown potential in inhibiting proteases that are crucial for viral replication.
  • Antiviral Activity : The compound has been evaluated for its efficacy against viruses such as SARS-CoV-2. Molecular docking studies indicate strong binding affinity to the viral spike protein and ACE2 receptor, suggesting a potential role in preventing viral entry into host cells .
  • Anticancer Properties : Some derivatives of thieno[3,2-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines. The specific compound may share similar properties due to structural similarities with known anticancer agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on SARS-CoV-2 Inhibition : A recent study highlighted the compound's ability to bind effectively to the spike protein of SARS-CoV-2, potentially blocking its interaction with the ACE2 receptor. This was supported by molecular dynamics simulations that indicated stable binding conformations over extended periods (up to 75 ns) .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported in the micromolar range, indicating a promising therapeutic index for further development .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c)

  • Core Structure: Shares the thieno[3,2-d]pyrimidine core but lacks the 3-methylbutyl and dioxo substitutions. Instead, it has an amino group at position 4 of the pyrimidine ring .
  • Substituents : The trifluoromethyl group is at the meta position of the phenyl ring (vs. ortho in the target compound), altering steric and electronic interactions.
  • Synthesis : Yield of 88% with 99.5% HPLC purity, comparable to the target compound’s synthetic efficiency.
  • Activity: Demonstrated efficacy in kinase inhibition assays, suggesting the amino group enhances hydrogen bonding with target proteins .

Structural Analog 2: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)

  • Core Structure: Benzothieno-triazolopyrimidine fused system with a sulfanyl linker, differing significantly from the thieno[3,2-d]pyrimidine core .
  • Synthesis : Lower yield (68–74%) due to the complexity of the triazolo-pyrimidine fusion .

Structural Analog 3: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Substituents : Fluorine atoms at multiple positions enhance electronegativity and bioavailability.
  • Physicochemical Properties : Higher molecular weight (571.198 vs. ~450 for the target) and melting point (302–304°C) suggest reduced solubility .

Data Table: Key Comparative Metrics

Parameter Target Compound Compound 3c Compound 10a Chromenone Derivative
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Benzothieno-triazolopyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents 3-Methylbutyl, dioxo, 2-(CF₃)Ph 4-Amino, 3-(CF₃)Ph Sulfanyl, tetrahydro ring Chromen-4-one, multiple fluorines
Synthetic Yield Not reported 88% 68–74% 19%
Purity (HPLC) Not reported 99.5% Not reported Not reported
Biological Activity Hypothesized kinase inhibition Confirmed kinase inhibition Undisclosed Anticandidate (chromenone-based)

Research Findings and Implications

  • Structural Flexibility vs. Activity: The dioxo groups in the target compound may enhance hydrogen bonding with kinase ATP pockets, whereas the amino group in 3c improves solubility but reduces metabolic stability .
  • Synthetic Challenges: Lower yields in analogs like 10a and the chromenone derivative highlight the efficiency of the target’s synthesis route (if optimized) .
  • Similarity Analysis: Using Tanimoto coefficients (Tc), the target compound would cluster with thienopyrimidines (Tc > 0.7) but diverge from pyrazolo-pyrimidines (Tc < 0.5) due to core heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.